

# On-Target Efficacy of (Rac)-Baxdrostat in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |
|----------------------|------------------|-----------|--|--|
| Compound Name:       | (Rac)-Baxdrostat |           |  |  |
| Cat. No.:            | B12378301        | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of **(Rac)-Baxdrostat**, a selective aldosterone synthase inhibitor, in animal models. The data presented is compiled from preclinical studies and is intended to offer a clear comparison with other aldosterone synthase inhibitors, supported by detailed experimental protocols.

(Rac)-Baxdrostat has demonstrated potent and selective inhibition of aldosterone synthase (CYP11B2) in preclinical animal models, leading to a significant reduction in aldosterone levels without impacting cortisol production.[1] This high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis, is a key characteristic of Baxdrostat.[2]

### **Quantitative Data Summary**

The following tables summarize the in vitro selectivity and in vivo efficacy of **(Rac)-Baxdrostat** and comparator aldosterone synthase inhibitors in animal models.

#### Table 1: In Vitro Enzyme Inhibition and Selectivity



| Compound                            | Target<br>Enzyme                     | Monkey Ki<br>(nmol/L) | Human Ki<br>(nmol/L) | Selectivity Ratio (CYP11B1/C YP11B2) - Monkey | Selectivity Ratio (CYP11B1/C YP11B2) - Human |
|-------------------------------------|--------------------------------------|-----------------------|----------------------|-----------------------------------------------|----------------------------------------------|
| (Rac)-<br>Baxdrostat<br>(RO6836191) | Aldosterone<br>Synthase<br>(CYP11B2) | 4 ± 2.2               | 13 ± 2.2             | 800                                           | 100                                          |
| 11β-<br>Hydroxylase<br>(CYP11B1)    | 3150 ± 1410                          | 1310 ± 533            |                      |                                               |                                              |
| FAD286                              | Aldosterone<br>Synthase<br>(CYP11B2) | 3                     | -                    | 40                                            | ~6                                           |
| 11β-<br>Hydroxylase<br>(CYP11B1)    | 90                                   | -                     |                      |                                               |                                              |
| LCI699<br>(Osilodrostat)            | Aldosterone<br>Synthase<br>(CYP11B2) | 10                    | 1.4 ± 0.2            | 8                                             | -                                            |
| 11β-<br>Hydroxylase<br>(CYP11B1)    | 80                                   | -                     |                      |                                               |                                              |

Note: Data for FAD286 and LCI699 in monkey models are from a comparative study with BI 689648. Human Ki for LCI699 is from a separate in vitro study. A direct human Ki for FAD286 was not available in the reviewed sources.[3][4][5]

# Table 2: In Vivo Effects on Aldosterone and Cortisol in Cynomolgus Monkeys (ACTH Challenge Model)



| Compound                        | Dose                           | Aldosterone<br>Reduction                                     | Cortisol Levels                   |
|---------------------------------|--------------------------------|--------------------------------------------------------------|-----------------------------------|
| (Rac)-Baxdrostat<br>(RO6836191) | 0.035 mg/kg (single<br>oral)   | 70% decrease vs.<br>vehicle                                  | No significant change vs. vehicle |
| 3 mg/kg (single oral)           | ~80-90% decrease vs. vehicle   | No significant change vs. vehicle                            |                                   |
| 30 mg/kg (single oral)          | 90% decrease vs.<br>vehicle    | No significant change vs. vehicle                            | •                                 |
| LCI699 (Osilodrostat)           | 5 - 150 μg/kg (single<br>oral) | Dose-dependent inhibition (ED <sub>50</sub> = 13 $\mu$ g/kg) | No significant inhibition         |

Note: Data for Baxdrostat and LCI699 are from separate studies.[3][4]

**Table 3: Effects in Other Animal Models** 

| Compound              | Animal Model     | Condition                                                                    | Key Findings                                                                                                    |
|-----------------------|------------------|------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| FAD286                | Rat              | Heart Failure                                                                | Increased cardiac<br>output without altering<br>arterial pressure;<br>improved left<br>ventricular function.[6] |
| LCI699 (Osilodrostat) | Rat              | Angiotensin II<br>Stimulation                                                | ED <sub>50</sub> for inhibiting<br>aldosterone response<br>was 0.6 mg/kg.[4]                                    |
| Rat                   | ACTH Stimulation | ED <sub>50</sub> for inhibiting<br>aldosterone response<br>was 1.1 mg/kg.[4] |                                                                                                                 |

## **Experimental Protocols**



## (Rac)-Baxdrostat: In Vivo Cynomolgus Monkey Pharmacology Study

- · Animal Model: Cynomolgus monkeys.
- Study Design: A single-dose, open-label study.
- Dosing: Animals (n=2 per dose group) received a single oral gavage of either vehicle or (Rac)-Baxdrostat at doses of 0.035, 3, or 30 mg/kg.[3]
- ACTH Challenge: To stimulate adrenal steroidogenesis, 0.0145 mg/kg of Synacthen (a synthetic adrenocorticotropic hormone) was administered intramuscularly one hour after the oral dose of Baxdrostat or vehicle.[3]
- Sample Collection: Serial blood samples were collected pre- and post-dosing to determine the plasma concentrations of Baxdrostat, aldosterone, cortisol, and their precursors.[3]
- Analytical Methods: Plasma hormone concentrations were measured using validated analytical techniques, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure sensitivity and specificity.

# LCI699 (Osilodrostat): In Vivo Cynomolgus Monkey Pharmacology Study

- · Animal Model: Cynomolgus monkeys.
- Dosing: Oral administration of LCI699 at doses ranging from 5 to 150 μg/kg.[4]
- ACTH Challenge: An ACTH challenge was administered to stimulate aldosterone and cortisol synthesis.[4]
- Sample Collection and Analysis: Blood samples were collected to measure plasma aldosterone and cortisol concentrations. The half-maximal effective dose (ED<sub>50</sub>) for aldosterone inhibition was calculated.[4]

#### FAD286: Rat Heart Failure Model



- Animal Model: Rats with experimentally induced heart failure.
- Dosing: FAD286 was administered at a dose of 4 mg/kg/day.[6]
- Comparison: The effects of FAD286 were compared to those of the mineralocorticoid receptor antagonist spironolactone (80 mg/kg/day).[6]
- Endpoints: Cardiovascular function, including cardiac output, arterial pressure, and left ventricular hemodynamics, was assessed.[6]

Visualizing the Mechanism and Workflow Signaling Pathway of Aldosterone Synthesis Inhibition





Click to download full resolution via product page

Caption: Aldosterone synthesis pathway and the inhibitory point of (Rac)-Baxdrostat.



### **Experimental Workflow for In Vivo Primate Studies**



Click to download full resolution via product page



Caption: General experimental workflow for testing aldosterone synthase inhibitors in nonhuman primates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacodynamic effects of highly selective aldosterone synthase inhibitor vicadrostat in cynomolgus monkeys: Contrasting effects of once versus twice daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Aldosterone Synthase Inhibitor FAD286 is Suitable for Lowering Aldosterone Levels in ZDF Rats but not in db/db Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldosterone synthase inhibitor "Baxdrostat" for resistant hypertension: A clinical approach or futuristic idea? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [On-Target Efficacy of (Rac)-Baxdrostat in Animal Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378301#confirming-the-on-target-effects-of-rac-baxdrostat-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com